5-Methyl-2-(pentafluorobenzoyl)pyridine
Overview
Description
5-Methyl-2-(pentafluorobenzoyl)pyridine is a chemical compound with the molecular formula C13H6F5NO It is characterized by the presence of a methyl group at the 5-position of the pyridine ring and a pentafluorobenzoyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(pentafluorobenzoyl)pyridine typically involves the reaction of 5-methylpyridine with pentafluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
5-Methylpyridine+Pentafluorobenzoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(pentafluorobenzoyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the pentafluorobenzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atoms in the pentafluorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: this compound can be converted to 5-carboxy-2-(pentafluorobenzoyl)pyridine.
Reduction: The product of reduction is 5-Methyl-2-(pentafluorobenzyl)pyridine.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-(pentafluorobenzoyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(pentafluorobenzoyl)pyridine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The pentafluorobenzoyl group is known to enhance the compound’s binding affinity to certain molecular targets due to its electron-withdrawing properties, which can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(pentafluorobenzoyl)pyridine
- 5-Methyl-2-(trifluoromethyl)pyridine
- 2,5-Dimethyl-3-(pentafluorobenzoyl)pyridine
Uniqueness
5-Methyl-2-(pentafluorobenzoyl)pyridine is unique due to the specific positioning of the methyl and pentafluorobenzoyl groups, which confer distinct chemical and physical properties. The presence of the pentafluorobenzoyl group enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions compared to similar compounds.
Properties
IUPAC Name |
(5-methylpyridin-2-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO/c1-5-2-3-6(19-4-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUORADVXMSDHGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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